molecular formula C22H23IO5 B12537331 Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate CAS No. 654673-41-3

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate

Cat. No.: B12537331
CAS No.: 654673-41-3
M. Wt: 494.3 g/mol
InChI Key: OUWXNKRELICBOS-UHFFFAOYSA-N
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Description

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate is a chemical compound with the molecular formula C22H23IO5. It is known for its unique structure, which includes an iodopropyl group and an oxoethyl group attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate typically involves the esterification of propanedioic acid derivatives with benzyl alcohols, followed by iodination and subsequent functional group transformations. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzyl (3-iodopropyl)(2-oxoethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopropyl group can participate in halogen bonding, while the oxoethyl group may engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl malonate: Similar in structure but lacks the iodopropyl and oxoethyl groups.

    Dibenzyl (2-oxoethyl)propanedioate: Similar but without the iodopropyl group.

    Dibenzyl (3-iodopropyl)malonate: Similar but without the oxoethyl group.

Uniqueness

These functional groups enable a broader range of chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

654673-41-3

Molecular Formula

C22H23IO5

Molecular Weight

494.3 g/mol

IUPAC Name

dibenzyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate

InChI

InChI=1S/C22H23IO5/c23-14-7-12-22(13-15-24,20(25)27-16-18-8-3-1-4-9-18)21(26)28-17-19-10-5-2-6-11-19/h1-6,8-11,15H,7,12-14,16-17H2

InChI Key

OUWXNKRELICBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCI)(CC=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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